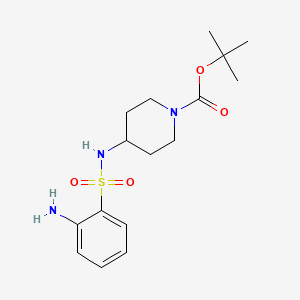

tert-Butyl 4-(2-aminophenylsulfonamido)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-[(2-aminophenyl)sulfonylamino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O4S/c1-16(2,3)23-15(20)19-10-8-12(9-11-19)18-24(21,22)14-7-5-4-6-13(14)17/h4-7,12,18H,8-11,17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXNLMYWIWPCWAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601140689 | |

| Record name | 1,1-Dimethylethyl 4-[[(2-aminophenyl)sulfonyl]amino]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601140689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233958-26-3 | |

| Record name | 1,1-Dimethylethyl 4-[[(2-aminophenyl)sulfonyl]amino]-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233958-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-[[(2-aminophenyl)sulfonyl]amino]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601140689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-aminophenylsulfonamido)piperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 4-piperidinecarboxylate with 2-aminobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(2-aminophenylsulfonamido)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the piperidine ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamides or piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry and Drug Development

1.1 Targeted Protein Degradation (TPD)

One of the prominent applications of tert-butyl 4-(2-aminophenylsulfonamido)piperidine-1-carboxylate is as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative therapeutic agents designed to selectively degrade specific proteins within cells. The incorporation of this compound into PROTACs can enhance the orientation and binding affinity of the degrader, thereby optimizing its drug-like properties and efficacy in targeting disease-related proteins .

1.2 Antibiotic Development

Research has indicated that derivatives of piperidine compounds, including this compound, can act as β-lactamase inhibitors. These compounds are particularly valuable in combating antibiotic resistance by enhancing the effectiveness of β-lactam antibiotics when used in combination therapies . The sulfonamide group in this compound plays a crucial role in its mechanism of action against bacterial enzymes.

Synthesis and Chemical Properties

The synthesis of this compound typically involves several steps, including the protection of amine groups and the introduction of the sulfonamide moiety. The synthesis process is critical for ensuring high yields and purity, which are essential for subsequent applications in drug development.

Case Studies

3.1 PROTAC Development

In a study focusing on targeted protein degradation, researchers utilized this compound as a linker to create bifunctional molecules that effectively recruited E3 ligases to target proteins for degradation. The study demonstrated that modifications to the linker could significantly influence the efficiency of protein degradation, highlighting the importance of structural optimization in drug design .

3.2 β-Lactamase Inhibition

Another significant study explored the use of piperidine derivatives as β-lactamase inhibitors. In this research, this compound was shown to enhance the activity of various β-lactam antibiotics against resistant bacterial strains. The findings suggested that incorporating this compound into antibiotic formulations could restore efficacy against previously resistant pathogens .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-aminophenylsulfonamido)piperidine-1-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in enzymes or receptors, leading to inhibition or modulation of their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between the target compound and analogous tert-butyl piperidine carboxylates:

Key Differences and Implications

Sulfonamide vs. Pyridine (CAS 1707580-61-7): The target compound’s sulfonamide group enables hydrogen bonding and electrostatic interactions, making it suitable for enzyme inhibition (e.g., carbonic anhydrase). In contrast, the pyridin-3-yl group in CAS 1707580-61-7 facilitates π-π stacking and metal coordination, suggesting utility in catalysis or coordination chemistry . The amino group in both compounds enhances solubility but differs in positioning: the target compound’s amino group is part of the sulfonamide, while CAS 1707580-61-7 has a separate amine on the piperidine ring.

Trifluoroacetyl Derivative (CAS 1093758-80-8):

- The trifluoroacetyl group introduces strong electron-withdrawing effects, increasing metabolic stability and resistance to oxidation compared to the sulfonamide. This makes it valuable in agrochemical or fluorinated drug synthesis .

Thiol-Containing Analog (CAS 1420841-79-7):

Target Compound (CAS 1233958-26-3)

- Enzyme Inhibition: Sulfonamides are well-documented inhibitors of carbonic anhydrase and serine proteases due to their ability to mimic the tetrahedral transition state .

- Drug Intermediates: The tert-butyl group enhances lipophilicity, aiding blood-brain barrier penetration in central nervous system (CNS) drug candidates.

Pyridinyl Derivative (CAS 1707580-61-7)

Fluorinated Analog (CAS 1093758-80-8)

Thiol-Containing Compound (CAS 1420841-79-7)

- Bioconjugation: The thiol group enables site-specific protein or nanoparticle modification, critical in antibody-drug conjugates .

Biological Activity

tert-Butyl 4-(2-aminophenylsulfonamido)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in targeted therapies. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C16H25N3O3S

- Molecular Weight : 341.46 g/mol

The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. It has shown promise in the following areas:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of certain enzymes, potentially affecting metabolic pathways related to cancer and neurodegenerative diseases.

- Targeting Protein Degradation : It has been utilized in the development of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade specific proteins implicated in disease states, thereby offering a novel approach to treatment.

Biological Activity Data

| Biological Activity | Reference |

|---|---|

| Inhibition of butyrylcholinesterase (BuChE) | |

| Antiproliferative effects on cancer cell lines | |

| Modulation of serotonin receptors |

Case Studies

- Anticancer Activity : In a study examining the compound's effect on various cancer cell lines, it was found to exhibit significant antiproliferative activity, leading to apoptosis in treated cells. This suggests potential utility in cancer therapy.

- Neuroprotective Effects : Research indicated that this compound may modulate neurotransmitter systems, particularly serotonin, which could have implications for treating mood disorders and neurodegenerative diseases.

ADME-Tox Profile

The compound's pharmacokinetic profile is crucial for its therapeutic application. Preliminary studies suggest:

- Absorption : Moderate absorption with potential for oral bioavailability.

- Distribution : Favorable brain-to-plasma ratio indicates good central nervous system penetration.

- Metabolism : Undergoes hepatic metabolism with implications for drug-drug interactions.

- Excretion : Primarily excreted via renal pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.